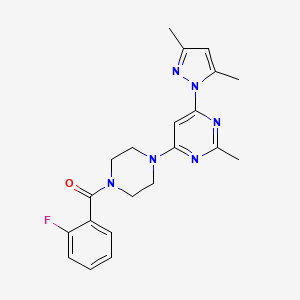

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C21H23FN6O and its molecular weight is 394.454. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a molecular formula of C19H22FN5 and a molecular weight of approximately 357.42 g/mol. It features a piperazine ring, a pyrazole moiety, and a fluorophenyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and pyrimidine rings, followed by coupling reactions to attach the piperazine and fluorophenyl groups. The synthetic pathway can be summarized as follows:

- Formation of Pyrazole : Starting from appropriate aldehydes and hydrazines.

- Pyrimidine Synthesis : Utilizing condensation reactions to form the pyrimidine core.

- Piperazine Attachment : Introducing the piperazine moiety through nucleophilic substitution.

- Final Coupling : Attaching the fluorophenyl group via electrophilic aromatic substitution.

Anticancer Activity

Recent studies have demonstrated that similar compounds exhibit significant anticancer properties. For instance, derivatives containing pyrazole and piperazine have shown cytotoxic effects against various cancer cell lines:

These findings suggest that modifications in the structure can enhance the anticancer activity of related compounds.

Antitubercular Activity

A related study evaluated substituted piperazine derivatives for their antitubercular effects against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 40.32 µM, indicating potential for further development as anti-TB agents .

The mechanism underlying the biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Pathways : Compounds with similar structures often inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Flow cytometry studies have indicated that certain derivatives induce apoptosis in cancer cells, which is crucial for their anticancer efficacy .

Study on Cytotoxicity

In a detailed study on the cytotoxicity of related compounds, it was found that they exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is vital for minimizing side effects during treatment .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the piperazine and pyrazole rings significantly influence the biological activity. For instance, electron-donating groups on the phenyl ring were associated with increased potency against cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole and pyrimidine structures exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, showing promise as a potential therapeutic agent against various types of cancer. For instance, a study highlighted the synthesis of related compounds that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a targeted approach to cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial and antifungal effects. In vitro studies have shown that similar compounds possess effective antimicrobial properties against pathogenic bacteria and fungi, indicating that (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone could be explored further for developing new antimicrobial agents .

Neuropharmacology

CNS Activity

The piperazine moiety in the compound suggests potential activity within the central nervous system (CNS). Compounds with similar structures have been investigated for their effects on neuroreceptors, leading to applications in treating neurological disorders such as anxiety and depression. Studies have demonstrated that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, which are crucial targets in neuropharmacology .

Computational Chemistry

Molecular Docking Studies

Computational approaches such as molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and provide insights into the design of more potent derivatives. For example, docking studies have indicated that the compound interacts effectively with specific enzymes involved in disease pathways, making it a candidate for further development .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies have shown that variations in substituents on the pyrazole and pyrimidine rings significantly impact biological activity. By systematically modifying these groups, researchers aim to enhance efficacy and reduce toxicity .

Synthesis and Derivatives

The synthesis of this compound has been achieved through several methods, often involving multi-step reactions that yield various derivatives with altered biological profiles. These derivatives are crucial for exploring new therapeutic avenues and improving existing compounds .

Eigenschaften

IUPAC Name |

[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O/c1-14-12-15(2)28(25-14)20-13-19(23-16(3)24-20)26-8-10-27(11-9-26)21(29)17-6-4-5-7-18(17)22/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXHFJKFEWEQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.